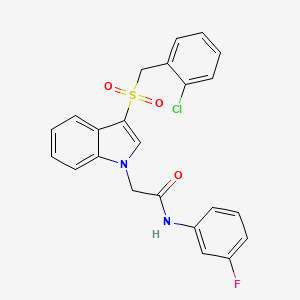![molecular formula C7H7N5 B2617121 Pyrazolo[1,5-a]pyrazine-4-carboximidamide CAS No. 2411195-35-0](/img/structure/B2617121.png)
Pyrazolo[1,5-a]pyrazine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrazine-4-carboximidamide is a chemical compound with the molecular weight of 161.17 . It is a derivative of pyrazolo[1,5-a]pyrazine . The IUPAC name for this compound is pyrazolo[1,5-a]pyrazine-4-carboximidamide .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives has been reported in the literature . Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained .Molecular Structure Analysis
The InChI code for Pyrazolo[1,5-a]pyrazine-4-carboximidamide is 1S/C7H7N5/c8-7(9)6-5-1-2-11-12(5)4-3-10-6/h1-4H,(H3,8,9) . This indicates the presence of a pyrazolo[1,5-a]pyrazine core in the molecule .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrazine-4-carboximidamide is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Antiproliferative Effects on Lung Adenocarcinoma Cell Line
Pyrazolo[1,5-a]pyrazine-4 derivatives have been found to have antiproliferative effects on the A549 lung adenocarcinoma cell line . The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p -CF 3 group could be important for efficiency .
Inhibitors of p38 Kinase
Pyrazole derivatives, including Pyrazolo[1,5-a]pyrazine-4, have been found to inhibit p38 Kinase . This kinase is involved in cellular responses to stress and inflammation, so inhibiting it could have potential therapeutic applications .
CB1 Receptor Antagonists
These compounds have also been found to act as antagonists for the CB1 receptor . This receptor is involved in the effects of cannabinoids, so these compounds could potentially be used in the treatment of conditions related to the endocannabinoid system .
Antimicrobial Activity
Pyrazole derivatives have been found to have antimicrobial activity . This suggests that Pyrazolo[1,5-a]pyrazine-4-carboximidamide could potentially be used in the development of new antimicrobial drugs .
Inhibitors of Mycobacterium Tuberculosis H37RV
Certain derivatives of pyrazolo[1,5-a]pyrazin-4-one have been found to inhibit Mycobacterium tuberculosis H37RV . This suggests potential applications in the treatment of tuberculosis .
Inhibitors of Lung Cancer Tumors A549 and H322b
Pyrazolopyrazinone derivatives have been found to inhibit lung cancer tumors A549 and H322b . This suggests potential applications in the treatment of lung cancer .
Inhibitors of HIV-1 Integrase
These compounds have been found to inhibit the catalytic activity of HIV-1 integrase . This enzyme is essential for the replication of HIV, so inhibiting it could have potential applications in the treatment of HIV/AIDS .
Treatment of Lysosomal and Neurodegenerative Diseases
Certain derivatives of pyrazolo[1,5-a]pyrazin-4-one have been proposed for the treatment of lysosomal and neurodegenerative diseases . This suggests potential applications in the treatment of conditions such as Parkinson’s disease and Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary targets of Pyrazolo[1,5-a]pyrazine-4-carboximidamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Pyrazolo[1,5-a]pyrazine-4-carboximidamide’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound will become available .
properties
IUPAC Name |
pyrazolo[1,5-a]pyrazine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7(9)6-5-1-2-11-12(5)4-3-10-6/h1-4H,(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMWCNWJYVFAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrazine-4-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617043.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide](/img/structure/B2617045.png)


![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)
![Methyl 2-(allylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2617054.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2617055.png)

![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)


